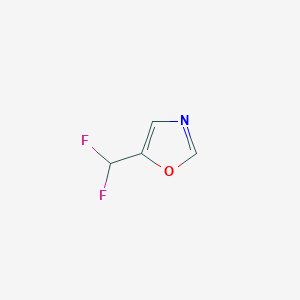

5-(Difluoromethyl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3F2NO |

|---|---|

Molecular Weight |

119.07 g/mol |

IUPAC Name |

5-(difluoromethyl)-1,3-oxazole |

InChI |

InChI=1S/C4H3F2NO/c5-4(6)3-1-7-2-8-3/h1-2,4H |

InChI Key |

RUNSGKIFDXXMGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=N1)C(F)F |

Origin of Product |

United States |

Contextualization Within Difluoromethylated Heterocycles

The introduction of a difluoromethyl (CF2H) group into heterocyclic systems has become a widely adopted strategy in drug discovery and development. sci-hub.senih.gov The CF2H group is often considered a bioisosteric replacement for moieties such as hydroxyl or thiol groups, offering a unique combination of stability, lipophilicity, and the ability to participate in hydrogen bonding. rsc.org This strategic substitution can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. rsc.org

The synthesis of difluoromethylated heterocycles has been an area of intense research, with numerous methods being developed for the direct C-H difluoromethylation of a variety of heterocyclic cores. nih.govrsc.org These methods often employ radical-based approaches, utilizing reagents that can generate the difluoromethyl radical (•CF2H) under photolytic or photocatalytic conditions. rsc.org The versatility of these synthetic strategies has enabled the preparation of a diverse array of difluoromethylated heterocycles, including quinoxalin-2(1H)-ones, benzoxazoles, and various other medicinally relevant scaffolds. rsc.org The development of such methods underscores the importance of accessing these fluorinated building blocks for the exploration of new chemical space in drug discovery.

Significance of the Oxazole Core in Synthetic Design

The oxazole (B20620) ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a prevalent structural motif in a multitude of natural products and pharmaceutically active compounds. rsc.orgmdpi.comsemanticscholar.org Its unique electronic and structural features allow it to engage in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. rsc.orgtandfonline.com The oxazole scaffold is considered a bioisostere of other five-membered heterocycles like thiazoles and imidazoles, offering a means to fine-tune the properties of a lead compound. rsc.org

The versatility of the oxazole core is further highlighted by its presence in a wide range of approved drugs with diverse therapeutic applications, including antiviral, antifungal, antibacterial, anticancer, and anti-inflammatory agents. rsc.orgderpharmachemica.com The development of synthetic methodologies to construct and functionalize the oxazole ring has been a central theme in organic chemistry. aip.orgacs.org Reactions such as the van Leusen oxazole synthesis provide efficient routes to substituted oxazoles, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. derpharmachemica.comsemanticscholar.org

Evolution of Research Perspectives on Fluorinated Oxazoles

Direct Difluoromethylation Approaches

Direct C-H or C-X functionalization represents an atom- and step-economical strategy for installing the difluoromethyl group onto the oxazole core. These methods leverage modern catalytic systems to selectively activate and functionalize the C5 position of the heterocycle.

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming C(sp2)–CF2H bonds. This approach typically involves the coupling of an oxazole substrate functionalized with a leaving group (e.g., a halide or triflate) at the C5 position with a suitable difluoromethylating agent.

Research findings indicate that the choice of ligand and difluoromethyl source is critical for achieving high efficiency. For instance, the coupling of 5-bromooxazole (B1343016) derivatives with a difluoromethyl source like (difluoromethyl)triethylsilane (B8503442) (Et3SiCF2H) can be facilitated by a palladium catalyst, a phosphine (B1218219) ligand, and a fluoride (B91410) activator. The reaction proceeds via a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Table 1: Representative Conditions for Palladium-Catalyzed Difluoromethylation of an Oxazole Precursor

| Substrate (Example) | Catalyst System | Difluoromethylating Agent | Base / Additive | Solvent | Temp. (°C) | Yield (%) |

| 2-Phenyl-5-bromooxazole | Pd(OAc)₂ / Xantphos | Et₃SiCF₂H | Cs₂CO₃ | Dioxane | 100 | 75-85 |

| 2-Methyl-5-iodooxazole | Pd₂(dba)₃ / SPhos | TMSCF₂H | TBAF | THF | 80 | 60-70 |

| 2-Butyl-5-triflyloxyoxazole | PdCl₂(dppf) | (Difluoromethyl)zinc bromide | N/A | DMF | 90 | ~70 |

Note: Yields are representative and can vary based on the specific substituents on the oxazole ring.

Copper-mediated C-H functionalization offers a more direct route by avoiding the pre-functionalization of the oxazole substrate. In this method, the C5–H bond of the oxazole ring is selectively targeted for difluoromethylation.

The process generally employs a copper(I) or copper(II) salt, a ligand (often a phenanthroline derivative), an oxidant, and a difluoromethyl source. A widely used difluoromethylating reagent in this context is diethyl (difluoromethyl)phosphonate, (EtO)₂P(O)CF₂H. The reaction is believed to proceed through a copper-centered catalytic cycle where the C5–H bond is activated, followed by reaction with the difluoromethyl species, often involving a high-valent Cu(III) intermediate. The oxidant, such as potassium persulfate (K₂S₂O₈), is required to regenerate the active catalytic species.

Table 2: General Conditions for Copper-Mediated C-H Difluoromethylation of Oxazoles

| Substrate (Example) | Copper Salt | Ligand | Oxidant | Difluoromethyl Source | Solvent | Temp. (°C) | Yield (%) |

| 2-Phenyloxazole | CuI | 1,10-Phenanthroline (B135089) | K₂S₂O₈ | (EtO)₂P(O)CF₂H | DCE / H₂O | 110 | 65-78 |

| 2,4-Dimethyloxazole | Cu(OAc)₂ | Bathophenanthroline | Ag₂CO₃ | (EtO)₂P(O)CF₂H | DMSO | 120 | 55-65 |

Radical difluoromethylation provides a powerful method for functionalizing electron-deficient heterocycles. The Minisci-type reaction is particularly effective for oxazoles. In this process, the oxazole nitrogen is first protonated by a strong acid, which deactivates the ring towards electrophilic attack but activates it towards attack by a nucleophilic radical.

The key step is the generation of the difluoromethyl radical (•CF₂H). This can be achieved from various precursors, such as bromodifluoromethane (B75531) (BrCF₂H) via photolysis or radical initiators, or more conveniently from difluoromethylsulfonyl chloride (CF₂HSO₂Cl) or sodium difluoromethanesulfinate (HCF₂SO₂Na, DFMS). The generated •CF₂H radical then attacks the electron-poor C5 position of the protonated oxazole, forming a radical cation intermediate. Subsequent oxidation and deprotonation furnish the 5-(difluoromethyl)oxazole product.

Table 3: Conditions for Minisci-Type Difluoromethylation of Oxazoles

| Substrate (Example) | Radical Precursor | Initiator / Oxidant System | Acid | Solvent | Method | Yield (%) |

| 2-Phenyloxazole | HCF₂SO₂Na | AgNO₃ / K₂S₂O₈ | TFA | MeCN / H₂O | Thermal | 72 |

| 2-Cyclohexyloxazole | BrCF₂H | (NH₄)₂S₂O₈ | H₂SO₄ | DMSO | Thermal | 68 |

| 4-Methyloxazole | CF₂HSO₂Cl | Na₂S₂O₃ | TFA | DCE | Photochemical | 59 |

Beyond the specific protocols mentioned above, the formation of the C(sp2)–CF2H bond on an oxazole ring can be conceptualized through the fundamental reactivity patterns of electrophilic, nucleophilic, and cross-coupling reagents.

Electrophilic Difluoromethylation: This approach requires a reagent that can deliver an electrophilic difluoromethyl cation ("CF₂H⁺") or its synthetic equivalent. Such reagents are highly reactive and less common. Their application to electron-rich aromatic systems is more feasible, but direct electrophilic attack on the neutral oxazole ring is generally challenging due to competing reactions and the ring's moderate electron density.

Nucleophilic Difluoromethylation: This strategy involves generating a nucleophilic difluoromethyl anion ("CF₂H⁻") equivalent. This can be achieved by deprotonating a precursor like HCF₃ or HCF₂Br with a strong base at low temperatures. This nucleophile can then be used to attack an oxazole derivative bearing an electrophilic handle at the C5 position, such as a formyl or keto group, followed by further transformations.

Cross-Coupling Methods: This category expands upon the palladium-catalyzed methods (Section 2.1.1) to include other transition metals like nickel and a broader array of organometallic reagents. For example, a 5-halooxazole can be coupled with pre-formed difluoromethyl organometallics, such as difluoromethylzinc reagents (prepared in situ from CF₂HBr and zinc) or difluoromethylsilanes and stannanes, in reactions analogous to Negishi, Hiyama, or Stille couplings.

Cyclization and Annulation Reactions for Oxazole Ring Formation with Difluoromethyl Incorporation

This synthetic strategy involves constructing the oxazole ring from acyclic precursors where the difluoromethyl group is already installed on one of the key building blocks. This approach circumvents the potential challenges of selectivity and reactivity associated with direct functionalization.

A sophisticated method for building substituted oxazoles involves the gold-catalyzed reaction of N-propargylamides. To synthesize a this compound, this tandem reaction utilizes a difluoromethyl-containing aldehyde as a key component.

The proposed mechanism begins with the activation of the alkyne moiety of an N-propargylamide by a gold(I) catalyst. This triggers a 5-exo-dig cyclization, where the amide oxygen attacks the activated alkyne to form a vinyl-gold species or a related oxazolium intermediate. This highly reactive intermediate is then trapped intermolecularly by an aldehyde. By using 2,2-difluoroacetaldehyde as the trapping agent, the difluoromethyl group is introduced. The resulting adduct undergoes subsequent rearrangement and elimination steps to yield the final this compound product. This method provides a convergent route to complex oxazoles by assembling them from simpler, readily available fragments.

Table 4: Example of Tandem Cycloisomerization for this compound Synthesis

| N-Propargylamide Substrate | Catalyst System | Difluoromethyl Source | Solvent | Temp. (°C) | Yield (%) |

| N-(1-phenylprop-2-yn-1-yl)benzamide | [Au(IPr)Cl] / AgSbF₆ | 2,2-Difluoroacetaldehyde | DCE | 60 | 60-75 |

| N-(prop-2-yn-1-yl)acetamide | [Au(PPh₃)Cl] / AgOTf | 2,2-Difluoroacetaldehyde | Toluene (B28343) | 80 | 55-70 |

Note: Yields are illustrative and depend on the specific substituents of the N-propargylamide.

Lewis Acid-Mediated Cyclizations

Lewis acid-catalyzed cyclization of N-propargylamides is a powerful method for the synthesis of 5-substituted oxazoles. mdpi.com While extensive research has been conducted on the synthesis of oxazoles with trifluoromethyl groups using this method, the introduction of a difluoromethyl group at the 5-position has also been reported through related palladium-catalyzed cascade reactions. mdpi.com

In a general sense, the Lewis acid, such as zinc triflate (Zn(OTf)2), activates the alkyne of an N-propargylamide for an intramolecular 5-exo-dig cyclization to form an oxazoline (B21484) intermediate, which can then be further reacted or isomerized to the corresponding oxazole. For the specific introduction of the difluoromethyl group, a notable approach involves the palladium-catalyzed cascade reaction of N-propargylamides with ethyl halodifluoroacetates. mdpi.com This method provides direct access to 5-difluoromethylated oxazole compounds. mdpi.com

The general applicability of Lewis acid catalysis is demonstrated in the synthesis of various substituted oxazoles, where different Lewis acids can be employed to optimize the reaction conditions.

Table 1: Lewis Acid-Mediated Synthesis of Oxazole Derivatives This table is representative of the general methodology and not specific to this compound.

| Entry | N-Propargylamide Substrate | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-(prop-2-yn-1-yl)benzamide | Zn(OTf)2 | DCE | 70 | 83 |

| 2 | 4-Methyl-N-(prop-2-yn-1-yl)benzamide | Zn(OTf)2 | DCE | 70 | 81 |

| 3 | 4-Chloro-N-(prop-2-yn-1-yl)benzamide | Zn(OTf)2 | DCE | 70 | 78 |

Silver-Mediated One-Step Syntheses

Silver-mediated reactions provide an efficient one-step route to 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. nih.govresearchgate.netacs.org This methodology is complementary to other synthetic approaches and offers advantages in terms of simplicity and efficiency. nih.gov The reaction typically involves the condensation of an α-haloketone with an amide in the presence of a silver salt. researchgate.net The silver ion is believed to facilitate the cyclization process.

While direct examples of the synthesis of this compound using this specific one-step silver-mediated approach from readily available starting materials are not extensively documented in the provided search results, the general applicability of this method for constructing polysubstituted oxazoles suggests its potential. nih.govresearchgate.net The synthesis could theoretically proceed by using a difluoromethylated α-haloketone or a difluoroacetyl-containing amide.

A related silver(I)-catalyzed cyclization of N-sulfonyl propargylamides and allenylamides has also been developed for the synthesis of functionalized oxazoles, showcasing the versatility of silver catalysis in oxazole synthesis. sigmaaldrich.com

Deoxofluorination of Precursor Aldehydes

A prominent and direct method for the synthesis of this compound is the late-stage deoxofluorination of a precursor oxazole-5-carbaldehyde (B39315). This strategy is particularly valuable as it allows for the introduction of the difluoromethyl group at a late stage in the synthetic sequence. The deoxofluorination of aldehydes to the corresponding gem-difluoroalkanes is a well-established transformation. researchgate.net

Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this purpose. researchgate.netorgsyn.org Deoxo-Fluor® is often favored due to its greater thermal stability compared to DAST. researchgate.net The reaction involves the conversion of the carbonyl group of the aldehyde into a difluoromethylene group. This approach has been successfully applied to the synthesis of 5-difluoromethylisoxazoles, providing a strong precedent for its application in the oxazole series.

The general reaction conditions involve treating the oxazole-5-carbaldehyde with the deoxofluorinating agent in an inert solvent. The reactivity of the aldehyde can be influenced by the substituent at the 2-position of the oxazole ring.

Table 2: Deoxofluorination of Aldehydes with Deoxo-Fluor® This table represents typical conditions for the deoxofluorination of benzophenones and is analogous to the expected reaction for oxazole-5-carbaldehydes.

| Entry | Substrate | Reagent | Equivalents of Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4,4'-Difluorobenzophenone | Deoxo-Fluor® | 3 | 90 | 24 | 78-86 |

Data from a representative procedure for the deoxofluorination of a diaryl ketone. organic-chemistry.org

Annulation of Alkynes, Nitriles, and Oxygen Sources

A metal-free [2+2+1] annulation strategy offers a regioselective route to highly substituted oxazoles from alkynes, nitriles, and an oxygen source. nih.govorganic-chemistry.orgchim.it This method typically employs iodosobenzene (B1197198) (PhIO) as the oxygen atom donor in the presence of a strong acid like triflic acid (TfOH) or triflic imide (Tf2NH). nih.gov

The reaction proceeds through the formation of an alkenyliodonium intermediate, followed by nucleophilic attack of the nitrile and subsequent cyclization and aromatization to afford the oxazole ring. nih.gov This methodology is applicable to both terminal and internal alkynes, leading to 2,4-disubstituted and 2,4,5-trisubstituted oxazoles, respectively. nih.govorganic-chemistry.org

To synthesize this compound using this approach, a difluoromethyl-substituted alkyne would be a required starting material. The reaction conditions are generally mild, and the absence of a metal catalyst is an attractive feature for certain applications. nih.gov

Reactions of Amides and Nitriles for Oxazole Synthesis

Amides and nitriles are fundamental building blocks in many oxazole syntheses. A highly efficient palladium-catalyzed method allows for the synthesis of oxazole derivatives from simple amides and ketones through sequential C-N and C-O bond formations. googleapis.com This reaction involves a palladium-catalyzed sp2 C-H activation pathway. googleapis.com

Another important route involves the cyclization of N-propargylamides, which can be catalyzed by various metals, including palladium and gold. mdpi.comchim.it In the context of synthesizing this compound, the use of precursors containing the difluoroacetyl moiety is a key strategy. For instance, the reaction of N'-(2,2-difluoroacetyl)hydrazides can lead to the formation of 2-(difluoromethyl)oxazole derivatives. researchgate.net

Functionalization of Pre-formed Oxazole Scaffolds

An alternative to constructing the difluoromethylated oxazole ring from acyclic precursors is the direct functionalization of a pre-formed oxazole scaffold. This approach is particularly useful for late-stage modification of complex molecules.

Regioselective Lithiation-Bromination-Difluoromethylation Sequences

A multi-step sequence involving regioselective lithiation, bromination, and subsequent difluoromethylation is a viable pathway to 5-(difluoromethyl)oxazoles. The first step involves the regiocontrolled synthesis of a 5-bromooxazole. This can be achieved through direct regiocontrolled lithiation of an appropriately substituted oxazole followed by quenching with an electrophilic bromine source. rsc.org For instance, protection of the C2 position can direct lithiation to the C5 position.

Once the 5-bromooxazole is obtained, the bromine atom can be replaced by a difluoromethyl group. While direct difluoromethylation of 5-bromooxazoles is not explicitly detailed in the provided results, analogous transformations on other heterocyclic systems and aryl halides provide strong evidence for the feasibility of this step. Copper-mediated C-H difluoromethylation of heteroarenes, including oxazoles, at the most acidic C-H bond has been reported. researchgate.netoup.com More relevantly, copper-mediated direct difluoromethylation of electron-deficient aryl iodides using TMSCF2H has been achieved. This suggests that a similar copper-catalyzed cross-coupling reaction of a 5-bromooxazole with a suitable difluoromethyl source, such as TMSCF2H, could be a promising route.

Electrophilic Substitution on Oxazole Nuclei for Difluoromethyl Introduction

The direct introduction of a difluoromethyl (-CF₂H) group onto an oxazole ring is a challenging endeavor due to the electron-withdrawing nature of the ring nitrogen, which deactivates the heterocycle towards traditional electrophilic attack. thieme-connect.de The inherent acidity of the C-H bonds on the oxazole ring, however, opens a pathway for oxidative C-H functionalization, which serves as a modern equivalent of electrophilic substitution. The order of acidity for oxazole hydrogens is generally C2 > C5 > C4. semanticscholar.org

A significant breakthrough in this area is the direct and regioselective oxidative C-H difluoromethylation of heteroarenes. dicp.ac.cn Research has demonstrated a method utilizing a [CuCF₂H] complex, generated in situ from a copper salt (like CuCl) and TMSCF₂H, to achieve this transformation. dicp.ac.cn This protocol is particularly effective for oxazoles, thiazoles, and other azoles. dicp.ac.cnrsc.org The reaction proceeds preferentially at the most acidic C-H bond of the azole ring. dicp.ac.cn For instance, in substrates like 5-phenyloxazole (B45858), the difluoromethylation occurs exclusively at the C2 position, the most acidic site. This regioselectivity contrasts with radical difluoromethylation methods, which tend to functionalize the most electron-deficient carbons, such as those adjacent to nitrogen atoms in pyridine-like rings. dicp.ac.cn

In a study optimizing this oxidative difluoromethylation, various copper sources, ligands, and oxidants were tested. The combination of CuCl, 1,10-phenanthroline (phen) as a ligand, and the oxidant N-fluorobenzenesulfonimide (NFSI) in a dichloroethane (DCE) solvent at 100°C provided high yields. dicp.ac.cn This method has been successfully applied to a range of oxazole derivatives, including those bearing both electron-donating and electron-withdrawing groups, as well as analogues of natural products. dicp.ac.cn

| Substrate | Product | Yield (%) |

|---|---|---|

| 5-(4-(tert-butyl)phenyl)oxazole | 2-(Difluoromethyl)-5-(4-(tert-butyl)phenyl)oxazole | 81 |

| 5-(4-methoxyphenyl)oxazole | 2-(Difluoromethyl)-5-(4-methoxyphenyl)oxazole | 75 |

| 5-(4-chlorophenyl)oxazole | 5-(4-chlorophenyl)-2-(difluoromethyl)oxazole | 83 |

| Methyl 4-(oxazol-5-yl)benzoate | Methyl 4-(2-(difluoromethyl)oxazol-5-yl)benzoate | 79 |

Advanced Synthetic Strategies and Green Chemistry Principles

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient methods. irjmets.com These "green chemistry" principles, which include the use of alternative energy sources and minimizing waste, are increasingly being applied to the synthesis of oxazole derivatives. irjmets.comijpsonline.com

Microwave-Assisted Synthesis of Oxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org This technique utilizes microwave radiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced product purities compared to conventional heating methods. rsc.orgmdpi.com

For oxazole synthesis, microwave irradiation has been successfully applied to various classical reactions. For example, the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), can be significantly expedited. nih.gov A study demonstrated that reacting benzaldehyde (B42025) and TosMIC with potassium phosphate (B84403) as a base in isopropanol (B130326) under microwave irradiation (350 W, 65°C) produced 5-phenyloxazole in 96% yield in just 8 minutes. nih.gov This stands in contrast to conventional heating methods which require several hours to achieve lower yields. nih.gov Microwave-assisted methods have also been employed for synthesizing 2,4-disubstituted and other complex oxazoles, often under solvent-free conditions, further enhancing their green credentials. ijpsonline.comcem.com

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 8 hours | 70 |

| Microwave Irradiation | 3 minutes | 92 |

Ultrasound-Induced Synthesis of Oxazole Derivatives

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves (20 kHz to 10 MHz) to drive chemical reactions. numberanalytics.com The process works through acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the reaction liquid. This collapse generates localized hot spots with transient high temperatures and pressures, which can significantly enhance reaction rates and yields. numberanalytics.com

This green chemistry technique has been effectively used for synthesizing oxazole derivatives. ijpsonline.com A comparative study on the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine found that the ultrasound-assisted method provided a 90% yield in only 8 minutes. researchgate.net In contrast, the conventional thermal method required 3.5 hours to achieve a 69% yield. researchgate.net The advantages of sonochemistry include shorter reaction times, milder conditions, and often improved yields and purities, making it an energy-efficient and environmentally friendly alternative to traditional methods. researchgate.netutrgv.edu

Metal-Free Approaches to Oxazole Formation

While many classical oxazole syntheses rely on transition metal catalysts, there is a growing interest in developing metal-free alternatives to avoid the costs, toxicity, and purification challenges associated with residual metals. rsc.org A key strategy in this area involves the use of hypervalent iodine reagents, which can mediate oxidative cyclizations under metal-free conditions. nsf.gov

One such method involves the oxidative cyclization of enamides using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) to form the oxazole ring. nsf.gov Another novel, metal-free strategy involves the C–O bond cleavage of an ester and its functionalization for oxazole synthesis, using iodine as the sole oxidant. rsc.org This one-pot process combines C–O bond cleavage with C–N and C–O bond formation, accommodating a wide range of substrates to produce substituted oxazoles in good to excellent yields. rsc.org These methods provide a more environmentally benign pathway to the oxazole core. rsc.orgnsf.gov

Continuous Flow Synthesis Techniques for Oxazole Derivatives

Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow system, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. This technology offers superior control over reaction parameters like temperature and pressure, enhanced safety, and the potential for straightforward scaling and automation. durham.ac.uk

Flow chemistry has been successfully applied to the synthesis of fluorinated heterocycles. durham.ac.uk For example, the deoxofluorination of (5-(3-nitrophenyl)oxazol-4-yl)methanol to produce 4-Fluoromethyl-5-(3-nitrophenyl)-oxazole has been demonstrated in a flow microreactor using DAST as the fluorinating agent. durham.ac.uk The reaction, conducted at 65°C with a residence time of 27 minutes, resulted in an 86% yield. durham.ac.uk The extension of difluoromethylation and other heterocycle-forming reactions to continuous flow processes is an active area of research, promising safer, more efficient, and scalable industrial production of compounds like this compound. rsc.org

Mechanistic Elucidation of Formation Reactions and Tandem Processes

The synthesis of this compound and its derivatives is often achieved through sophisticated tandem or cascade reactions that construct the heterocyclic core and introduce the fluorinated substituent in a highly efficient manner. A predominant strategy involves the cyclization of N-propargylamides. mdpi.com These reactions leverage the high reactivity of the alkyne moiety to facilitate ring closure, followed by the incorporation of the difluoromethyl group.

Several catalytic systems have been developed to mediate this transformation. For instance, palladium-catalyzed and photo-mediated cascade reactions have been successfully employed to synthesize 5-difluoromethylated oxazole compounds directly from N-propargylamides and ethyl halodifluoroacetates. mdpi.com Another powerful approach is the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with fluorinated pyruvates, catalyzed by a Lewis acid such as Zinc triflate (Zn(OTf)₂). mdpi.comresearchgate.net

A plausible mechanism for the Zn(OTf)₂-catalyzed reaction begins with the activation of the alkyne's triple bond in the N-propargylamide by the Lewis acid, enhancing its electrophilicity. mdpi.com This is followed by a regioselective 5-exo-dig intramolecular cyclization, leading to an oxazoline intermediate. mdpi.com This intermediate can then react with an electrophile, such as a coordinated trifluoropyruvate, via a carbonyl-ene reaction to yield the final substituted oxazole product. mdpi.com The use of tandem reactions involving the cyclization of N-propargylamides with various fluorinating reagents is a common and efficient strategy for synthesizing 5-substituted fluorinated oxazoles. mdpi.com

Alternative metal-free methods have also been established. An iodine-catalyzed tandem oxidative cyclization provides a practical route to 2,5-disubstituted oxazoles from aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride. organic-chemistry.org While not directly producing a this compound, this methodology highlights the utility of oxidative cyclization cascades. Some radical-based pathways, initiated by the oxidation of iodine, can lead to polysubstituted oxazoles through a sequence of substitution, decarboxylation, and intramolecular nucleophilic addition followed by oxidation. d-nb.info

| Reaction Type | Key Precursors | Catalyst/Reagent | Mechanistic Highlights | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cascade | N-Propargylamides, Ethyl halodifluoroacetates | Palladium complex | Cascade reaction introducing the CHF₂ group. | mdpi.com |

| Photo-Mediated Cascade | N-Propargylamides, Ethyl halodifluoroacetates | Photocatalyst | Light-induced cascade for difluoromethylation. | mdpi.com |

| Lewis Acid-Catalyzed Tandem Reaction | N-Propargylamides, Trifluoropyruvates | Zn(OTf)₂ | 5-exo-dig cycloisomerization followed by carbonyl-ene reaction. | mdpi.com |

| Iodine-Catalyzed Oxidative Cyclization | Aromatic Aldehydes, Amino-ketones | I₂, TBHP | Tandem oxidative cyclization forming the oxazole ring. | organic-chemistry.org |

| Copper-Catalyzed Tandem Synthesis | Ethyl 2-isocyanoacetate, Aldehydes | CuBr, O₂ | Catalytic cycloaddition followed by oxidative dehydroaromatization. | rsc.org |

Electrophilic and Nucleophilic Reactivity of the Oxazole Ring and its Substituted Derivatives

The reactivity of the oxazole ring is dictated by the electronegativity of its heteroatoms and the influence of its substituents. Generally, the oxazole ring is electron-deficient. The acidity of the ring protons follows the order C2 > C5 > C4. semanticscholar.org For electrophilic substitution, the preferred site of attack is typically the C5-position, a reactivity that is enhanced by the presence of electron-donating groups. semanticscholar.orgderpharmachemica.com Conversely, the presence of the strongly electron-withdrawing difluoromethyl (-CF₂H) group at the C5-position significantly alters this profile. This group deactivates the oxazole ring towards electrophilic attack. vulcanchem.com

Nucleophilic substitution reactions on the unsubstituted oxazole ring are rare. semanticscholar.org However, they become feasible when a good leaving group is present, with the order of reactivity being C2 >> C4 > C5. semanticscholar.org The -CF₂H group at C5, being a powerful electron-withdrawing substituent, increases the electrophilicity of the ring carbons, potentially making the ring more susceptible to nucleophilic attack, although likely not at C5 itself unless it is part of a leaving group. In analogous fluorinated oxazoles, the trifluoromethyl group has been noted to enhance electrophilicity at adjacent carbons. This suggests that in this compound, the C4 and C2 positions would be activated towards nucleophilic attack.

Acylation of the oxazole nitrogen at the 3-position is a common reaction, demonstrating the ring's reactivity towards acylation agents. semanticscholar.org

| Reaction Type | Preferred Position | Influence of Substituents | Reference |

|---|---|---|---|

| Proton Acidity | C2 > C5 > C4 | General property of the oxazole nucleus. | semanticscholar.org |

| Electrophilic Substitution | C5 | Deactivated by electron-withdrawing groups like -CF₂H. | semanticscholar.orgvulcanchem.com |

| Nucleophilic Substitution | C2 >> C4 > C5 (with leaving group) | Activated by electron-withdrawing groups like -CF₂H. | semanticscholar.orgvulcanchem.com |

| N-Acylation / N-Alkylation | N3 | The nitrogen at position 3 readily undergoes alkylation and acylation. | semanticscholar.org |

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is not merely a passive structural element; it actively participates in non-covalent interactions. Due to the high electronegativity of the two fluorine atoms, the C-H bond within the CF₂H group is highly polarized. beilstein-journals.org This polarization imparts significant acidic character to the hydrogen atom, enabling it to act as an effective hydrogen bond donor. beilstein-journals.orgscienceopen.com The CF₂H group is often considered a bioisostere of hydroxyl (-OH) and thiol (-SH) groups, capable of forming hydrogen bonds with acceptors like oxygen or nitrogen atoms. scienceopen.comresearchgate.net

The strength of this hydrogen bond donation has been quantified experimentally. beilstein-journals.org Methods such as Abraham's solute ¹H NMR analysis, which measures the chemical shift difference of the CF₂H proton in DMSO-d₆ and CDCl₃, are used to determine hydrogen bond acidity ([A]). rsc.org Studies have shown that compounds with a CF₂H group are better hydrogen-bond donors than their methyl analogues. rsc.org The hydrogen bond donating capacity of ArOCF₂H and ArSCF₂H groups is comparable to that of thiophenol and aniline. researchgate.net This ability to form hydrogen bonds is crucial in medicinal chemistry, as it can influence molecular recognition at enzyme active sites and receptor binding pockets. beilstein-journals.orgrsc.org Quantum mechanical calculations estimate the binding energy of a CF₂H···O interaction to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org

While this section concerns transformations of the existing group, the most significant stereoselective pathways related to the difluoromethyl group involve its introduction to create chiral centers. The development of stereoselective methods to install a CF₂H group is a key area of research.

One notable strategy is the nucleophilic difluoromethylation of chiral precursors. For example, the reaction of a nucleophilic difluoromethylating reagent, such as Me₃SiCF₂SO₂Ph, with chiral α-amino aldehydes can proceed with high diastereoselectivity to furnish anti-α-(difluoromethyl)-β-amino alcohols. cas.cn The solvent plays a critical role in controlling the stereochemical outcome, with apolar solvents like toluene often improving diastereoselectivity. cas.cn These resulting amino alcohols are valuable intermediates for synthesizing other complex chiral molecules, such as difluoromethylated oxazolidinones. cas.cn

More recent advances have focused on enantioconvergent methods. Catalytic systems have been designed to perform enantioselective difluoromethylation on racemic starting materials, such as alkyl electrophiles, by proceeding through radical intermediates. researchgate.net These breakthroughs provide a general approach for constructing stereocenters bearing a CF₂H group with high enantioselectivity, a previously elusive goal in synthetic chemistry. researchgate.net

Ring-Opening and Rearrangement Pathways of Oxazoles

The oxazole ring, despite its aromatic character, can undergo ring-opening reactions under specific conditions. The stability of the ring is influenced by its substituents; electron-withdrawing groups like -CF₂H can affect the propensity for such transformations.

Reduction of the oxazole ring can lead to either stable oxazolines or complete ring opening, depending on the reagents and conditions used. semanticscholar.org For instance, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can cause the ring to open. semanticscholar.org

The ring is also susceptible to cleavage by strong bases. In a related fluorinated analogue, 5-fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole, treatment with a strong base like sodium hydroxide in ethanol (B145695) resulted in ring-opening to generate an α-fluoro-β-keto amide. A similar pathway could be anticipated for this compound, where a nucleophile attacks an electrophilic ring carbon (likely C2 or C4), initiating a cascade that culminates in the cleavage of the C-O or C-N bond.

Furthermore, oxazolone (B7731731) derivatives, particularly 5-oxazolones, are known to readily undergo ring-opening upon nucleophilic attack by amines, yielding amide derivatives. researchgate.net While this compound is not an oxazolone, this reactivity highlights the susceptibility of the oxazole scaffold to nucleophilic ring-opening pathways, which would be influenced by the electronic nature of the -CF₂H group. Some non-polymerizing ring-opening reactions of related dihydrooxazoles have been observed at reduced temperatures following activation by a Lewis acid. acs.org

Radical Reactivity and Transformations Involving Fluorinated Heterocycles

The introduction of fluorine atoms into heterocyclic systems significantly influences their radical reactivity. There are numerous methods for the direct C-H difluoromethylation of heteroarenes via radical pathways. rsc.orgnih.gov These reactions often employ reagents that can generate a difluoromethyl radical (•CF₂H).

However, when this compound itself is subjected to radical conditions, the reactivity pattern is determined by the relative stability of the potential radical intermediates and the nature of the attacking radical. For direct C-H functionalization, the most acidic proton is often the primary site of reaction. A copper-mediated oxidative C-H difluoromethylation protocol has been shown to be highly regioselective for the C2 position of various oxazole derivatives. dicp.ac.cn This method involves the in-situ generation of a [CuCF₂H] complex, which then reacts with the oxazole at its most acidic C-H bond (C2). dicp.ac.cn

Interestingly, the regiochemical outcome can differ between oxidative and radical C-H functionalization pathways. For substrates with multiple potential reaction sites, oxidative difluoromethylation tends to occur at the most acidic C-H bond of the azole ring. dicp.ac.cn In contrast, Minisci-type radical reactions often favor attack at the most electron-deficient positions, which in some nitrogen-containing heterocycles are the carbons adjacent to a nitrogen atom in a six-membered ring. dicp.ac.cn For this compound, radical attack would likely be directed to the C2 position, which is both the most acidic and is electronically activated by the two heteroatoms. Radical arylation at the C2 position of oxazoles has also been reported, proceeding through a base-promoted homolytic aromatic substitution mechanism. acs.org

Photochemical and Electrochemical Reactivity of Oxazole Systems

The oxazole ring exhibits a range of reactivities under photochemical and electrochemical conditions. These methods are not only pivotal for understanding the fundamental behavior of the heterocyclic system but also serve as powerful, modern tools for the synthesis of complex oxazole derivatives. While specific reactivity studies on this compound are not extensively detailed in the literature, the general principles governing substituted oxazoles, along with synthetic routes to related fluorinated compounds, provide significant insight. The electron-withdrawing nature of the difluoromethyl group is expected to influence the electron density of the oxazole ring, thereby affecting its reactivity profile in these reactions.

Photochemical Reactivity

Oxazole systems are susceptible to photochemical transformations, including photolysis, photo-oxidation, and photoisomerization. tandfonline.com The application of light, particularly in the form of visible-light photoredox catalysis, has become a prominent strategy for constructing the oxazole skeleton under mild conditions. organic-chemistry.orgresearchgate.net

Key photochemical reactions involving oxazole systems include:

Photolysis and Photo-oxidation : Oxazole rings can undergo photolysis, often leading to oxidation products. tandfonline.com For instance, the photo-oxidation of 2,5-diphenyloxazole (B146863) in ethanol upon irradiation results in a rearrangement to form 4,5-diphenyloxazole (B1616740) and 3,5-diphenyloxazole. tandfonline.com

Photoisomerization and Rearrangement : A significant photochemical reaction is the conversion of isoxazoles into their corresponding oxazole isomers. organic-chemistry.orgnih.gov This transformation can be achieved efficiently using a continuous flow process, highlighting its utility in synthetic chemistry. organic-chemistry.org Mechanistic studies suggest this photoisomerization proceeds through the formation of a nitrile ylide intermediate, which undergoes 1,5-electrocyclization to form the oxazole ring. acs.org

Visible-Light Photocatalysis in Synthesis : Modern synthetic methods frequently employ visible-light photocatalysis to assemble substituted oxazoles. researchgate.net One such method involves the reaction of α-bromoketones and benzylamines at room temperature using a ruthenium-based photocatalyst to yield 2,5-disubstituted oxazoles. researchgate.net Similarly, a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen is enabled by visible-light photoredox catalysis to produce a wide array of substituted oxazoles. organic-chemistry.org

Synthesis of Fluorinated Oxazoles : Photo-mediated cascade reactions have been successfully used to synthesize 5-difluoromethylated oxazoles from N-propargylamides and ethyl halodifluoroacetates, demonstrating a direct photochemical route to compounds structurally related to this compound. mdpi.com

Catalyst-Free Assembly : Advanced methods include the catalyst- and additive-free, visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. rsc.orgrsc.org This process is triggered by a photo-generated α-phosphonium carbene and proceeds through a carbenic phosphorus-nitrile hybrid ylide formation/trapping cascade to build complex 2,4,5-trisubstituted oxazoles. rsc.orgrsc.org

Table 1: Selected Photochemical Reactions for Oxazole Synthesis

| Reaction Type | Starting Materials | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Photoisomerization | Isoxazoles | Photochemical transposition (continuous flow) | Di- and trisubstituted oxazoles | organic-chemistry.org |

| Visible-Light Photocatalysis | α-Bromoketones, Benzylamines | [Ru(bpy)3]Cl2 (1 mol%), K3PO4, CCl3Br, blue LEDs, room temp. | 2,5-Disubstituted oxazoles | researchgate.net |

| Three-Component Cyclization | 2H-Azirines, Alkynyl bromides, O2 | Visible-light photoredox catalysis, room temp. | Substituted oxazoles | organic-chemistry.org |

| Photo-mediated Cascade | N-Propargylamides, Ethyl halodifluoroacetates | Photo-mediation | 5-Difluoromethylated oxazoles | mdpi.com |

| Catalyst-Free Assembly | Iodonium-phosphonium ylides, Carboxylic acids, Nitriles | Visible light (blue LEDs), N2 atmosphere, room temp. | 2,4,5-Trisubstituted oxazoles | rsc.orgrsc.org |

Electrochemical Reactivity

Electrosynthesis has emerged as a green and efficient alternative for the synthesis and modification of oxazole derivatives, often avoiding the need for harsh chemical oxidants or catalysts. rsc.orgnih.gov These methods utilize electrons as "reagents" to drive reactions under mild conditions. researchgate.net

Key electrochemical reactions involving oxazole systems include:

Synthesis from Ketones and Nitriles : A common electrochemical strategy for constructing polysubstituted oxazoles involves the reaction of ketones with acetonitrile. nih.govacs.org The process typically proceeds through a Ritter-type reaction followed by an oxidative cyclization. nih.govacs.orgresearchgate.net This method is notable for its high efficiency and broad substrate scope without the need for an external chemical oxidant. nih.gov

Synthesis of Fluorinated Oxazoles : Electrochemistry has been specifically applied to the synthesis of fluorinated oxazoles. Waldvogel's group developed an electrochemical method to synthesize 5-fluoromethyl-2-oxazoles via the fluoro-cyclization of readily available N-propargylamides. mdpi.comresearchgate.net

Combined Electro-photochemical (EPC) Reactions : An innovative approach combines electrochemistry with photochemistry. A reagent-less EPC reaction of aryl diazoesters in the presence of nitriles (like acetonitrile) can generate diversely substituted oxazoles. univ-smb.frresearchgate.net This method uses a minute electric current and blue LED light to generate radical anions, which then react to form the heterocyclic products. univ-smb.fr

Oxidative C-H Functionalization : Electrochemical oxidation can be used to induce benzylic C(sp³)–H functionalization in a unique four-component reaction involving terminal alkynes, (thio)xanthenes, nitriles, and water to afford oxazole derivatives with high atom economy. rsc.org

Corrosion Inhibition Studies : The electrochemical behavior of oxazole derivatives has also been investigated in the context of materials science. Studies have shown that certain oxazole compounds can adsorb onto metal surfaces, altering the electrochemical processes of corrosion and acting as effective corrosion inhibitors for mild steel in acidic environments. semanticscholar.org

Table 2: Selected Electrochemical Reactions for Oxazole Synthesis

| Reaction Type | Starting Materials | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ritter-type/Oxidative Cyclization | Ketones, Acetonitrile | Electrolysis, undivided or divided cell, room temp. | Polysubstituted oxazoles | organic-chemistry.orgnih.govacs.org |

| Fluoro-cyclization | N-Propargylamides | Electrochemical synthesis | 5-Fluoromethyl-2-oxazole derivatives | mdpi.comresearchgate.net |

| Oxidative Cyclization | β-Diketone derivatives, Benzylamines | Electrochemical synthesis, catalyst-free | Polysubstituted oxazoles | rsc.org |

| Electro-photochemical (EPC) Reaction | Aryl diazoesters, Nitriles | Low electric current (50 μA), blue LED light | Diversely substituted oxazoles | univ-smb.fr |

| Four-Component Reaction | Terminal alkynes, (Thio)xanthenes, Nitriles, Water | Electrochemical oxidation, catalyst- and oxidant-free | Oxazole derivatives | rsc.org |

Computational and Theoretical Investigations of 5 Difluoromethyl Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of 5-(difluoromethyl)oxazole. irjweb.comresearchgate.net DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy for predicting optimized geometries, electronic structures, and spectroscopic properties of organic molecules. irjweb.comresearchgate.net For studying excited states and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. scielo.org.zamdpi.com These computational approaches allow for a detailed examination of how the electron-withdrawing difluoromethyl group influences the aromatic oxazole (B20620) system. mdpi.com

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally indicates higher reactivity. researchgate.net

In oxazole derivatives, the HOMO is typically distributed around the C=C and C=N double bonds, while the LUMO is often centered on the C2, O3, and C4 atoms. researchgate.netresearchgate.net The introduction of a substituent significantly alters the energies of these orbitals. Electron-withdrawing groups, such as the difluoromethyl group, are expected to lower the energy of both the HOMO and LUMO. mdpi.com This stabilization can enhance the molecule's potential as an electrophile. DFT calculations on analogous trifluoromethyl-substituted oxazoles and other heterocycles confirm that the trifluoromethyl group's electron-withdrawing nature lowers the HOMO energy, which can enhance electrophilic reactivity at the ring.

Computational studies on various substituted oxazoles provide insight into these electronic effects. For instance, calculations on cyano-substituted oxazoles, another electron-withdrawing group, show a significant lowering of the LUMO energy, which is indicative of increased reactivity. researchgate.net

Table 1: Illustrative HOMO-LUMO Energies for Substituted Oxazoles from DFT Calculations This table presents data from analogous systems to illustrate the expected electronic impact on the this compound core.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Oxazole | -9.534 | -1.58 | 14.024 | researchgate.net |

| 2-Cyano-oxazole | -10.222 | -2.413 | 12.635 | researchgate.net |

| 5-Cyano-oxazole | -10.234 | -2.488 | 12.722 | researchgate.net |

| Thiazole-Oxazole Derivative | -6.21 | -2.43 | 3.78 | mdpi.com |

| Naphtho-Oxazole Derivative | -5.99 | -2.31 | 3.68 | irb.hr |

Note: The exact values for this compound would require specific calculations, but the trend of HOMO/LUMO energy reduction due to the electron-withdrawing group is well-established.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. numberanalytics.com For this compound, the primary focus of conformational analysis is the rotation around the C5-C(H)F₂ single bond. The orientation of the difluoromethyl group relative to the oxazole ring can influence the molecule's dipole moment, steric profile, and potential for intermolecular interactions.

Computational methods are essential for mapping the potential energy surface associated with this bond rotation and identifying the most stable conformers. numberanalytics.com Studies on other difluoromethylated aromatic systems have shown that the CF₂H group can significantly influence conformational preferences. rsc.org For example, in some systems, conformers that allow for intramolecular hydrogen bonding or favorable dipole-dipole interactions are significantly lower in energy. rsc.org The interaction between the C-H bond of the difluoromethyl group and the oxygen or nitrogen atoms of the oxazole ring or adjacent molecules can lead to specific, stabilized geometries. These weak hydrogen bonds, though less powerful than conventional ones, can be sufficient to control conformational preferences.

The energetic barrier to rotation of the difluoromethyl group can be calculated, providing insight into the flexibility of this substituent at different temperatures. In related fluorinated ethers, anomeric effects (n_O -> σ*_C-F stabilization) can dictate whether a substituent prefers to be coplanar or orthogonal to an aromatic ring, a factor that could also be at play in difluoromethylated oxazoles.

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to validate experimental data and interpret complex spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.netscielo.org.za For this compound, calculations would predict the characteristic triplet for the CF₂H proton due to coupling with the two fluorine atoms, and the doublet for the carbon of the difluoromethyl group in the ¹³C spectrum. Theoretical calculations on related oxazole derivatives have shown good agreement with experimental NMR data. mdpi.com

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental FT-IR spectra. scielo.org.za The potential energy distribution (PED) analysis can be used to determine the contribution of different internal coordinates to each vibrational mode. scielo.org.za For this compound, key predicted vibrations would include the C-H stretch of the difluoromethyl group, the symmetric and asymmetric C-F stretching modes, and the characteristic stretching and bending vibrations of the oxazole ring.

UV-Vis Spectroscopy: TD-DFT is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scielo.org.zamdpi.comresearchgate.net The calculations can identify the nature of the electronic transitions, such as π→π* or n→π* transitions. For oxazole derivatives, strong UV-Vis absorption is often attributed to delocalized π→π* transitions. growingscience.com The introduction of the difluoromethyl group would be expected to cause a shift in the absorption maxima compared to the unsubstituted oxazole.

Table 2: Illustrative Predicted Spectroscopic Data for a Difluoromethylated Heterocycle This table provides representative data to illustrate what would be predicted for this compound.

| Spectroscopic Technique | Predicted Feature | Typical Calculated Value/Range | Reference |

|---|---|---|---|

| ¹H NMR | δ (CF₂H ) | ~7.7 ppm (triplet, J ≈ 56 Hz) | sci-hub.se |

| ¹³C NMR | δ (C F₂H) | ~110-120 ppm (triplet) | mdpi.com |

| IR | ν(C-H) of CF₂H | ~3000-3100 cm⁻¹ | scielo.org.za |

| IR | ν(C-F) | ~1100-1250 cm⁻¹ | scielo.org.za |

| UV-Vis | λ_max (π→π*) | ~250-350 nm | growingscience.com |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. numberanalytics.comtandfonline.com These simulations provide detailed information about the dynamic behavior and interactions of molecules in a condensed phase or when bound to a larger structure like a protein. nih.govresearchgate.net For this compound, MD simulations can be employed to understand its behavior in solution and to explore its intermolecular interaction patterns, which are crucial for its application in materials science and medicinal chemistry. researchgate.net

The simulations can reveal how this compound molecules interact with each other and with solvent molecules. Key interactions include van der Waals forces, dipole-dipole interactions, and, notably, hydrogen bonding. researchgate.net The difluoromethyl group can act as a hydrogen bond donor, forming C-H···O or C-H···N bonds with acceptor atoms on neighboring molecules. beilstein-journals.org MD simulations can quantify the stability, lifetime, and geometry of these interactions.

In the context of medicinal chemistry, MD simulations are frequently used to assess the stability of a ligand within the binding site of a target protein. mdpi.comtandfonline.com If this compound were being investigated as a potential drug candidate, MD simulations could predict its binding mode and affinity, highlighting the specific intermolecular contacts—such as hydrogen bonds formed by the difluoromethyl group—that contribute to binding. mdpi.comirb.hr

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling potential reaction pathways and calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most likely mechanism for a given transformation. dicp.ac.cnmdpi.com

The synthesis of this compound can be achieved through various methods, such as the direct C-H difluoromethylation of a pre-existing oxazole ring. rsc.orgdicp.ac.cn DFT calculations can be used to model these reactions. For example, in copper-mediated oxidative difluoromethylation, calculations can help distinguish between different possible pathways by comparing the activation energies of their respective transition states. dicp.ac.cn Studies on the difluoromethylation of different heterocycles have shown that the regioselectivity of the reaction (i.e., which C-H bond is functionalized) can be rationalized by analyzing the calculated energies of transition state structures. dicp.ac.cn For instance, the reaction at the C5 position of the oxazole ring can be compared with potential reactions at other positions to understand why C5 functionalization is favored. This analysis provides fundamental insights that are critical for optimizing reaction conditions and expanding the scope of the synthetic methodology. mdpi.com

Hydrogen Bonding Characteristics of the Difluoromethyl Group: A Computational Perspective

A significant area of computational investigation for difluoromethylated compounds is the characterization of the CF₂H group as an unconventional hydrogen bond donor. rsc.orgbeilstein-journals.org The high electronegativity of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding with suitable acceptors like oxygen or nitrogen atoms. beilstein-journals.org

Quantum chemical calculations have been extensively used to quantify the strength and nature of these C-H···O/N interactions. beilstein-journals.org These studies typically involve calculating the binding energy of a dimer formed between the difluoromethylated molecule and a simple hydrogen bond acceptor (e.g., water, acetone). Theoretical calculations have shown that the binding energy for a CF₂H···O interaction can range from approximately 1.0 to 5.5 kcal/mol, confirming it as a significant non-covalent interaction, albeit generally weaker than a conventional O-H···O hydrogen bond. beilstein-journals.org

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can further characterize this interaction by identifying the orbital overlap between the lone pair of the acceptor atom and the antibonding orbital (σ) of the C-H bond (LP→σ). beilstein-journals.org These computational approaches have been validated by strong correlations between calculated binding energies and experimental measurements, confirming the reliability of theoretical methods in predicting the hydrogen bond donating ability of the difluoromethyl group. beilstein-journals.org This hydrogen bonding capability is a key feature influencing the compound's conformation and its potential to interact with biological targets. rsc.org

Molecular Docking Simulations for Interaction Prediction

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. This method is instrumental in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. museonaturalistico.it For derivatives of this compound, these simulations provide critical insights into how the distinct structural features of the oxazole core and the difluoromethyl group contribute to interactions with various biological targets.

Research into oxazole-containing compounds has frequently employed molecular docking to rationalize observed biological activities and to guide the design of more potent and selective molecules. growingscience.com The difluoromethyl (CF2H) group, in particular, is of significant interest due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor, which can enhance binding affinity and selectivity for a target protein. rsc.orgacs.org

While specific docking studies exclusively on this compound are not extensively detailed in publicly available literature, the behavior of closely related oxazole and difluoromethyl-containing structures in computational simulations allows for the prediction of its likely interaction patterns. Studies on various oxazole derivatives have demonstrated their potential to bind to a wide range of biological targets, including enzymes and receptors implicated in cancer, inflammation, and microbial infections. museonaturalistico.itresearchgate.net

For instance, computational docking of other substituted oxazoles has been performed against targets like aquaporin-4 (AQP4) and various protein kinases. rsc.org In one such study, a series of 2,4,5-trisubstituted oxazoles exhibited favorable binding energies, indicating stable interactions within the protein's binding pocket. rsc.org Similarly, docking studies of benzoxazole (B165842) derivatives against the 4URO receptor have yielded high docking scores, suggesting strong binding potential. vietnamjournal.ru

The key interactions governing the binding of such compounds typically involve:

Hydrogen Bonding: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. irjweb.com Crucially, the hydrogen atom of the difluoromethyl group can form a hydrogen bond with suitable acceptor residues like glutamate, as observed in computational models of other CF2H-containing inhibitors. rsc.org

Hydrophobic and van der Waals Interactions: The heterocyclic ring and its substituents engage in hydrophobic and van der Waals contacts with non-polar amino acid residues in the binding site. irjweb.com

Pi-Stacking Interactions: The aromatic nature of the oxazole ring allows for potential π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. irjweb.com

These predicted interactions, extrapolated from studies on analogous compounds, form a basis for the rational design of in-vitro and in-vivo experiments to validate the therapeutic potential of this compound.

Table 1: Representative Molecular Docking Data of Related Oxazole Derivatives

This table summarizes findings from molecular docking studies on various oxazole derivatives, illustrating the typical binding energies and targets investigated for this class of compounds. This data provides a predictive framework for the potential interactions of this compound.

| Target Protein | Derivative Class | Best Binding Energy / Docking Score | Key Predicted Interactions | Reference |

| Aquaporin-4 (AQP4) | 2,4,5-Trisubstituted Oxazoles | -7.3 kcal/mol | Hydrophobic side chain interactions | rsc.org |

| 4URO Receptor | 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazans | -8.0 kcal/mol | Stable ligand-receptor interaction | vietnamjournal.ru |

| mTOR Kinase | Heterocyclic mTORC1/2 Inhibitor (PQR620) | Not specified | Hydrogen bonding between CF2H group and Glu2190 residue | rsc.org |

| Heme-Binding Protein (P. gingivalis) | Pyrazolo-oxazoles | Not specified | Not specified | growingscience.com |

Table 2: Predicted Interaction Profile of this compound Based on Analog Studies

This table outlines the likely types of molecular interactions between this compound and a hypothetical protein binding site, based on the known properties of its functional groups.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues | Reference |

| Oxazole Ring (Nitrogen/Oxygen) | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine | irjweb.com |

| Oxazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine | irjweb.com |

| Difluoromethyl Group (-CF2H) | Hydrogen Bond Donor | Glutamate, Aspartate, Main-chain carbonyls | rsc.orgacs.org |

| Difluoromethyl Group (-CF2H) | Hydrophobic/Lipophilic Interactions | Leucine, Isoleucine, Valine, Alanine | researchgate.net |

| Entire Molecule | Van der Waals Forces | Various residues in the binding pocket | irjweb.com |

Applications of 5 Difluoromethyl Oxazole in Advanced Chemical Synthesis and Materials Science

Role as Key Synthetic Intermediates and Building Blocks

5-(Difluoromethyl)oxazole serves as a crucial intermediate and building block in organic synthesis, providing a versatile platform for the construction of more complex molecular architectures. The oxazole (B20620) ring itself is a privileged structure found in numerous natural products and biologically active compounds. The introduction of the difluoromethyl group at the 5-position further enhances its utility by modulating its electronic properties and metabolic stability.

The synthesis of this compound and its derivatives can be achieved through various synthetic strategies. One notable method involves the palladium-catalyzed decarbonylative C–H functionalization of oxazoles with difluoromethyl anhydrides. nih.gov This approach allows for the direct introduction of the difluoromethyl group at the C2-position of the oxazole ring, which can then be further functionalized. While this example illustrates C2-difluoromethylation, similar principles can be applied or adapted for the synthesis of the 5-substituted isomer.

Another general approach to fluoroalkyl-substituted azoles involves the late-stage deoxofluorination of corresponding carbonyl precursors. For instance, 5-formyloxazole could potentially be converted to this compound. The synthesis of 5-fluoroalkyl-substituted isoxazoles, a related class of heterocycles, has been demonstrated through the deoxofluorination of 5-formyl or 5-hydroxymethyl derivatives. nih.govnih.gov These precursors are often prepared via [3+2] cycloaddition reactions. nih.gov The utility of these fluoroalkylated building blocks is highlighted by their use in the multigram preparation of functionalized molecules. nih.gov

The reactivity of the oxazole ring in this compound allows for a variety of transformations. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of oxazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds at various positions on the ring. semanticscholar.org This allows for the strategic incorporation of the this compound motif into larger, more complex molecules.

Ligand Design in Metal Catalysis

The unique electronic properties conferred by the difluoromethyl group make this compound an attractive scaffold for the design of novel ligands in metal catalysis. The electron-withdrawing nature of the CHF2 group can influence the electron density of the oxazole ring, thereby modulating the coordination properties of the nitrogen atom. This allows for fine-tuning of the steric and electronic environment around a metal center, which is crucial for catalytic activity and selectivity.

Oxazole-containing ligands have been successfully employed in various catalytic transformations. For example, vanadium complexes bearing methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for ethylene polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the oxazole and oxazoline (B21484) rings significantly impacts the catalyst's performance and the properties of the resulting polymers. mdpi.com While this study does not specifically involve a difluoromethyl group, it underscores the potential of substituted oxazoles as tunable ligands.

Furthermore, palladium-catalyzed cross-coupling reactions often rely on specialized ligands to achieve high efficiency and selectivity. The development of new ligands is a continuous effort in the field of catalysis. The incorporation of a difluoromethylated oxazole moiety into a ligand scaffold could offer a novel strategy for modulating catalyst performance in reactions such as Suzuki, Negishi, and Stille couplings, which are widely used in the synthesis of complex organic molecules. semanticscholar.org

Development of Specialized Reagents and Materials

The distinct physicochemical properties of this compound also lend themselves to the development of specialized reagents and materials with tailored functionalities.

Components in Agrochemical Research (e.g., Pesticides, Herbicides)

The introduction of fluorinated groups is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and bioavailability. Oxazole and other five-membered heterocyclic rings are common structural motifs in pesticides and herbicides. nbinno.commdpi.com A patent has disclosed a fluorobenzene oxazole compound with excellent inhibiting and killing effects on pest mites and their eggs, highlighting its potential as an acaricide for controlling agricultural pests. google.com This demonstrates the utility of fluorinated oxazole scaffolds in the development of new crop protection agents. The unique properties of the trifluoromethylpyridine fragment, a related fluorinated heterocycle, have also been extensively utilized in the discovery of new pesticides. chigroup.sitesemanticscholar.org

Materials Science Applications (e.g., Electronics, Coatings, Adhesives)

While specific applications of this compound in materials science are not extensively documented, the inherent properties of fluorinated organic compounds and oxazole-based materials suggest potential uses in this domain. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy, making them suitable for coatings and adhesives. Oxazole-containing polymers and materials can exhibit interesting electronic and optical properties. For instance, certain fluorinated oxazole derivatives are offered for applications in materials science, including electronic materials. chemscene.com The combination of the robust oxazole core with the polar, lipophilic difluoromethyl group could lead to materials with unique surface properties, thermal stability, and dielectric characteristics, making them candidates for advanced electronic components, specialized coatings, and high-performance adhesives.

Design of Fluorescent Probes Incorporating Difluoromethylated Oxazoles

Oxazole derivatives are known to exhibit fluorescence and have been utilized as scaffolds for the development of fluorescent probes for detecting ions and biomolecules. researchgate.netnih.gov A novel oxazole-based near-infrared (NIR) probe has been reported for the sequential detection of Cu²⁺ and S²⁻ ions. researchgate.net Another study describes the synthesis of oxazole-based probes that can specifically accumulate inside cellular organelles like mitochondria and lysosomes, functioning as organelle targeting fluorophores. nih.gov

The incorporation of a difluoromethyl group into an oxazole-based fluorophore could modulate its photophysical properties, such as quantum yield, Stokes shift, and two-photon absorption cross-section. The CHF2 group can also influence the probe's solubility and cellular permeability. While no specific examples of fluorescent probes based on this compound were found, the existing research on oxazole-based fluorophores provides a strong foundation for the future design of such probes for various bio-imaging applications.

Strategic Integration in Complex Molecule Synthesis and Diversification Libraries

This compound is a valuable building block for the strategic synthesis of complex molecules and the generation of chemical libraries for drug discovery and chemical biology. Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new bioactive compounds. rsc.org

The oxazole scaffold is well-suited for DOS due to the multiple sites available for functionalization. A versatile route to oxazole-5-amides has been developed, which is amenable to parallel synthesis for the creation of chemical libraries. nih.gov This methodology allows for the variation of substituents at three different positions of the oxazole-amide core. The integration of the this compound core into such a diversity-oriented approach would allow for the generation of libraries of novel compounds with potential biological activities. The synthesis of complex molecules often relies on the use of pre-functionalized building blocks that can be efficiently incorporated into the target structure. semanticscholar.org The commercial availability of functionalized 1,3-oxazoles as building blocks facilitates their use in such synthetic endeavors. lifechemicals.com The unique properties of the difluoromethyl group make this compound an attractive building block for the late-stage introduction of fluorine, a common strategy in medicinal chemistry to optimize the properties of lead compounds.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Difluoromethylated Oxazoles

The development of efficient, cost-effective, and environmentally benign methods for the synthesis of difluoromethylated oxazoles remains a primary objective. While progress has been made, future research will likely concentrate on several key areas:

Green Chemistry Approaches: A significant push towards "green" synthetic routes is anticipated. This includes the use of electrochemistry to mediate fluorocyclization reactions of N-propargylamides, offering an alternative to traditional reagent-based methods. researchgate.net The exploration of solvent-free reaction conditions and the use of more benign catalysts are also critical areas of development. researchgate.netmdpi.comresearchgate.net

Catalytic Systems: The reliance on expensive precious metal catalysts, such as gold and palladium, presents a drawback for large-scale synthesis. mdpi.com Future efforts will likely focus on developing catalytic systems based on more abundant and less toxic metals. Additionally, the development of metal-free catalytic systems, such as those utilizing hypervalent iodine reagents or photoredox catalysis, is a promising avenue. researchgate.netbeilstein-journals.org

Late-Stage Difluoromethylation: The ability to introduce the difluoromethyl group at a late stage in a synthetic sequence is highly desirable for the rapid generation of diverse compound libraries. rsc.org Research into novel C-H difluoromethylation strategies that are selective for the oxazole (B20620) ring will be crucial. rsc.org This includes the development of new difluoromethylating reagents that are more stable, easier to handle, and offer improved reactivity and selectivity. rsc.org

Tandem and Cascade Reactions: One-pot tandem or cascade reactions that form the oxazole ring and introduce the difluoromethyl group in a single synthetic operation offer significant advantages in terms of atom economy and operational simplicity. mdpi.comresearchgate.net Future work will likely explore new cascade pathways and catalyst systems to broaden the scope and efficiency of these transformations. mdpi.comresearchgate.net

Exploration of Unconventional Reactivity Pathways and Transformations

Beyond established synthetic methods, the exploration of novel and unconventional reactivity of 5-(difluoromethyl)oxazole and related structures will open new avenues for molecular construction.

Difluorocarbene Chemistry: The in-situ generation of difluorocarbene from various precursors is a powerful tool in organofluorine chemistry. researchgate.net Investigating the unconventional transformations of difluorocarbene in the context of oxazole synthesis could lead to the discovery of novel reaction pathways and the formation of unique molecular architectures. researchgate.net This could involve exploring its role not just as a difluoromethyl source but also as an activator for C-X bond functionalization. researchgate.net

C-H Functionalization: Direct C-H functionalization of the oxazole ring, particularly at positions other than C5, offers a highly efficient way to elaborate the core structure. While oxidative C-H difluoromethylation at the acidic C-H bond of the azole ring has been demonstrated, exploring radical-based methods could provide complementary selectivity. rsc.org Future research will likely focus on developing new catalytic systems that can selectively functionalize specific C-H bonds on the oxazole ring, even in the presence of the difluoromethyl group.

Ring Transformation Reactions: Investigating the transformation of the oxazole ring itself, initiated by the presence of the difluoromethyl group, could lead to the synthesis of other valuable heterocyclic systems. The electronic properties of the CHF2 group could influence the stability and reactivity of the oxazole ring, potentially enabling novel ring-opening or ring-rearrangement reactions.

Advanced Computational Modeling for Predictive Design and Reaction Optimization

Computational chemistry is poised to play an increasingly vital role in accelerating the development of difluoromethylated oxazole chemistry. numberanalytics.comresearchgate.netuniv-tlse3.fr

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the reactivity of different positions on the oxazole ring towards various reagents. numberanalytics.com This can guide the development of new synthetic methods by identifying the most promising reaction conditions and catalysts for achieving desired regioselectivity. rsc.orgnumberanalytics.com For instance, computational modeling can help rationalize the observed selectivity in C-H difluoromethylation reactions. rsc.org

Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of both established and novel reactions for synthesizing and functionalizing difluoromethylated oxazoles. numberanalytics.com Understanding the reaction pathways, identifying key intermediates and transition states, and quantifying activation barriers can facilitate the optimization of reaction conditions to improve yields and selectivity.